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5,5,5-Trifluoro-DL-leucine - 2792-72-5

5,5,5-Trifluoro-DL-leucine

Catalog Number: EVT-299689
CAS Number: 2792-72-5
Molecular Formula: C6H10F3NO2
Molecular Weight: 185.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5,5,5-Trifluoro-DL-leucine is a fluorinated analog of the essential amino acid L-leucine. [, , , , , , ] It acts as a leucine analog, interfering with leucine metabolism and function within cells. [, , , , , , ] This compound is primarily used as a research tool in microbiology and genetics for selecting and identifying specific yeast strains with altered leucine metabolism. [, , , , , , ]

Molecular Structure Analysis

5,5,5-Trifluoro-DL-leucine shares a similar structure to L-leucine, with the key difference being the substitution of three hydrogen atoms on the methyl group of the side chain with three fluorine atoms. [, , ] This substitution alters its interaction with enzymes involved in leucine metabolism.

Mechanism of Action

5,5,5-Trifluoro-DL-leucine exerts its effects by acting as a competitive inhibitor of α-isopropylmalate synthase (α-IPM synthase), a key enzyme in the leucine biosynthesis pathway. [, , , ] By binding to the enzyme, it disrupts the normal feedback inhibition mechanism, leading to overproduction of leucine precursors like α-isopropylmalate and ultimately to increased production of isoamyl alcohol, a significant flavor compound. [, , , ] Yeast strains resistant to 5,5,5-Trifluoro-DL-leucine often possess mutations in the LEU4 gene, which encodes α-IPM synthase, making the enzyme less susceptible to feedback inhibition by leucine. [, , , ]

Applications
  • Selection of Yeast Mutants: 5,5,5-Trifluoro-DL-leucine resistance serves as a selectable marker for identifying yeast mutants with altered leucine metabolism. [, , , , , ] This approach has been utilized to isolate mutants that overproduce desirable flavor compounds like isoamyl alcohol and isoamyl acetate, particularly in brewing and fermentation industries. [, , , , , , , ]
  • Improvement of Flavor Profiles: Yeast strains resistant to 5,5,5-Trifluoro-DL-leucine have been employed to enhance the flavor profiles of fermented beverages like sake, beer, wine, and cachaça. [, , , , , , ] The overproduction of isoamyl alcohol and its acetate ester contributes to fruity and banana-like aromas. [, , , , , , ]
  • Study of Leucine Metabolism: 5,5,5-Trifluoro-DL-leucine serves as a valuable tool for studying the regulation and mechanisms of leucine biosynthesis in yeast and other organisms. [, , , ]

Leucine

Relevance: Leucine is structurally related to 5,5,5-Trifluoro-DL-leucine, with the latter acting as a leucine analog. [, , , , , , , ] This structural similarity enables 5,5,5-Trifluoro-DL-leucine to interfere with leucine biosynthesis, leading to the selection of yeast mutants with altered α-isopropylmalate synthase activity and subsequently, altered flavor profiles. [, , , ] These mutants often exhibit resistance to 5,5,5-Trifluoro-DL-leucine and overproduce isoamyl alcohol, a precursor to the desirable flavor compound isoamyl acetate. [, , ]

Isoamyl Alcohol

Compound Description: Isoamyl alcohol, also known as 3-methyl-1-butanol, is a higher alcohol that contributes to the fruity aroma and flavor profile of fermented beverages like sake and beer. [, , , ] It is a significant by-product of yeast fermentation, particularly in leucine metabolism.

Relevance: Isoamyl alcohol production is directly linked to the activity of α-isopropylmalate synthase, the enzyme targeted by 5,5,5-Trifluoro-DL-leucine. [, , , ] Yeast mutants resistant to 5,5,5-Trifluoro-DL-leucine often show increased production of isoamyl alcohol due to alterations in α-isopropylmalate synthase regulation, leading to the accumulation of this flavor compound. [, , , ]

Isoamyl Acetate

Compound Description: Isoamyl acetate is an ester known for its characteristic banana-like aroma. It is a significant contributor to the fruity and floral notes found in fermented beverages like sake and beer. [, , , ]

Relevance: Isoamyl acetate is synthesized in yeast from isoamyl alcohol, which is directly affected by 5,5,5-Trifluoro-DL-leucine resistance. [, , ] Yeast mutants selected for resistance to 5,5,5-Trifluoro-DL-leucine often exhibit increased production of both isoamyl alcohol and its ester derivative, isoamyl acetate. [, , ] This overproduction enhances the fruity flavor profile of fermented products.

α-Ketoisocaproate

Compound Description: α-Ketoisocaproate is an intermediate in the leucine biosynthesis pathway. It is the precursor molecule from which isoamyl alcohol is derived in yeast. []

Relevance: α-Ketoisocaproate sits at the branch point in the leucine biosynthesis pathway where isoamyl alcohol production diverges. [] When 5,5,5-Trifluoro-DL-leucine disrupts normal feedback inhibition of α-isopropylmalate synthase, the flux through the pathway can be altered, potentially leading to the accumulation of α-ketoisocaproate and subsequently, increased isoamyl alcohol production. []

α-Isopropylmalate

Relevance: α-Isopropylmalate is the product of the enzyme α-isopropylmalate synthase, which is the primary target of 5,5,5-Trifluoro-DL-leucine. [, , , ] Mutations in α-isopropylmalate synthase that confer resistance to 5,5,5-Trifluoro-DL-leucine can alter the flux of α-isopropylmalate through the leucine pathway, impacting the production of downstream metabolites, including isoamyl alcohol.

Cerulenin

Relevance: Although structurally unrelated to 5,5,5-Trifluoro-DL-leucine, cerulenin is used as a selection marker in conjunction with 5,5,5-Trifluoro-DL-leucine for isolating yeast strains with desirable characteristics for cachaça production. [] This combined selection targets strains with enhanced production of both isoamyl alcohol (influenced by 5,5,5-Trifluoro-DL-leucine) and caproic acid (influenced by cerulenin) for a more complex and desirable flavor profile. []

Caproic Acid

Compound Description: Caproic acid, also known as hexanoic acid, is a fatty acid that contributes to the aroma of cachaça, a Brazilian sugarcane spirit. []

Relevance: While not directly related to the leucine pathway targeted by 5,5,5-Trifluoro-DL-leucine, caproic acid is relevant in the context of selecting yeast strains for specific flavor profiles. [] Research has explored the use of both cerulenin resistance (linked to caproic acid production) and 5,5,5-Trifluoro-DL-leucine resistance (linked to isoamyl alcohol production) as selection criteria for identifying yeast strains with desirable characteristics for cachaça fermentation. []

Properties

CAS Number

2792-72-5

Product Name

5,5,5-Trifluoro-DL-leucine

IUPAC Name

2-amino-5,5,5-trifluoro-4-methylpentanoic acid

Molecular Formula

C6H10F3NO2

Molecular Weight

185.14 g/mol

InChI

InChI=1S/C6H10F3NO2/c1-3(6(7,8)9)2-4(10)5(11)12/h3-4H,2,10H2,1H3,(H,11,12)

InChI Key

XFGVJLGVINCWDP-UHFFFAOYSA-N

SMILES

CC(CC(C(=O)O)N)C(F)(F)F

Synonyms

5',5',5'-trifluoro-DL-leucine
5',5',5'-trifluoroleucine
5',5',5'-trifluoroleucine, (DL)-isomer
5',5',5'-trifluoroleucine, (L)-isome

Canonical SMILES

CC(CC(C(=O)O)N)C(F)(F)F

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